Secnidazol-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

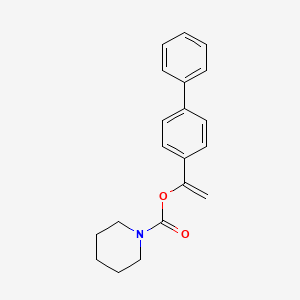

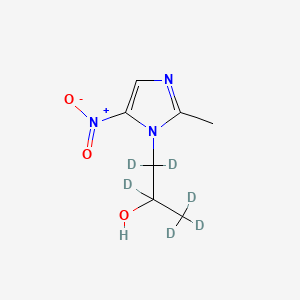

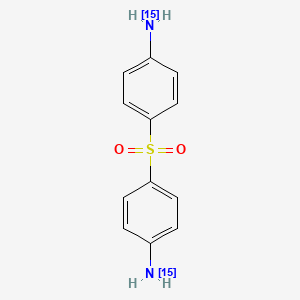

Secnidazole-d6 is a deuterium-labeled derivative of Secnidazole, an orally active azole antibiotic. This compound is primarily used in scientific research as a tracer due to its stable heavy isotopes of hydrogen. Secnidazole itself is known for its longer half-life compared to metronidazole and is effective against vaginosis-associated bacteria .

Aplicaciones Científicas De Investigación

Secnidazole-d6 is widely used in scientific research due to its unique properties:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate the pharmacokinetics of Secnidazole.

Biology: Employed in metabolic studies to track the distribution and breakdown of Secnidazole in biological systems.

Medicine: Used in clinical research to study the efficacy and metabolism of Secnidazole in treating bacterial infections.

Industry: Utilized in the development of new pharmaceutical formulations and to ensure the quality control of Secnidazole-containing products .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Secnidazole-d6, like its parent compound Secnidazole, is known to interact with various enzymes and proteins. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion damages and kills the target pathogen . Secnidazole-d6 is found to be metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes .

Cellular Effects

Secnidazole-d6, similar to Secnidazole, has effects on various types of cells and cellular processes. Secnidazole is selective against many anaerobic Gram-positive and Gram-negative bacteria as well as protozoa . It is active against the vaginosis-associated bacteria and has the potential for bacterial vaginosis research .

Molecular Mechanism

Secnidazole-d6 shares the same molecular mechanism as Secnidazole. Once it enters bacteria and parasites, secnidazole is activated by bacterial or parasitic enzymes to form a radical anion . This radical anion then binds to DNA, causing loss of the helical structure, strand breakage, and impairment of DNA function .

Temporal Effects in Laboratory Settings

Secnidazole-d6 is rapidly and completely absorbed after oral administration and has a longer terminal elimination half-life (approximately 17 to 29 hours) than commonly used drugs in this class . This suggests that the effects of Secnidazole-d6 could potentially last longer in laboratory settings.

Dosage Effects in Animal Models

There was no effect on weight, growth, and food consumption for animals administered secnidazole, up to 300 mg/kg/day .

Metabolic Pathways

Secnidazole-d6 is metabolized to a limited extent predominantly by CYP3A4 and CYP3A5 among a panel of cDNA-expressed enzymes . This suggests that Secnidazole-d6 is involved in the metabolic pathways associated with these enzymes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Secnidazole-d6 involves the incorporation of deuterium into the Secnidazole molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.

Industrial Production Methods: Industrial production of Secnidazole-d6 follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .

Análisis De Reacciones Químicas

Types of Reactions: Secnidazole-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Oxidation: Secnidazole can be oxidized to form various metabolites.

Reduction: The nitro group in Secnidazole can be reduced to an amino group.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or neutral conditions.

Reduction: Catalytic hydrogenation or chemical reduction using agents like sodium borohydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of hydroxylated metabolites.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted imidazole derivatives

Comparación Con Compuestos Similares

Secnidazole-d6 is compared with other 5-nitroimidazole compounds such as Metronidazole, Tinidazole, and Ornidazole:

Metronidazole: Similar mechanism of action but shorter half-life.

Tinidazole: Longer half-life than Metronidazole but shorter than Secnidazole.

Ornidazole: Similar efficacy but different pharmacokinetic profile.

Uniqueness: Secnidazole-d6’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .

Propiedades

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-5(11)4-9-6(2)8-3-7(9)10(12)13/h3,5,11H,4H2,1-2H3/i1D3,4D2,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQZUUQMTUIKBP-KUMAEYKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(C)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])N1C(=NC=C1[N+](=O)[O-])C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)

![barium(2+);1-methoxy-2-[2-(2-methoxyethoxy)ethoxy]ethane;(E)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate](/img/structure/B584258.png)

![naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B584264.png)